
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide have demonstrated significant in vitro antitumor activity. A study investigated pyrazole derivatives, showing promising results against the HepG2 cell line, suggesting potential applications in cancer research (Fahim, Elshikh, & Darwish, 2019).
Crystal Structure Analysis
Research involving crystal structure and Hirshfeld surface analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been conducted. This research is critical in understanding the molecular interactions and stability of these compounds, which is essential for their application in various scientific fields (Prabhuswamy et al., 2016).
Synthesis and Structure Determination
The synthesis and structure determination of related acrylamide compounds have been explored, with a focus on NMR spectroscopy and single crystal X-ray diffraction. These methods are crucial for determining the chemical structure and potential applications of these compounds in various scientific domains (Kariuki et al., 2022).
Tautomerism in Curcuminoid NH-Pyrazoles
Studies on the tautomerism of NH-pyrazoles, which are structurally related to (E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide, have been conducted. Understanding tautomerism is essential in pharmaceutical and biochemical research due to its implications on biological activity and drug design (Cornago et al., 2009).
Antioxidant Activities
Cyanoacetamide derivatives, similar to the compound , have shown promising antioxidant activities. Antioxidants are crucial in medical and pharmaceutical research, particularly in the study of diseases caused by oxidative stress (Bialy & Gouda, 2011).
Antimicrobial Assessment
Certain derivatives, including thiosemicarbazide compounds, have been used in the synthesis of heterocyclic compounds with antimicrobial properties. Research in this area is vital for developing new antimicrobial agents (Elmagd et al., 2017).
Catalytic Asymmetric Cycloaddition
Acrylamides derived from 3,5-dimethyl-1H-pyrazole have been employed in catalytic asymmetric cycloaddition reactions. These reactions are significant in synthetic chemistry for creating complex molecules with potential applications in drug development and material science (Han et al., 2011).
Potassium Channel Opener Activity
Some acrylamide derivatives have been identified as potent KCNQ2 potassium channel openers. This research is critical in the development of treatments for neurological disorders (L'Heureux et al., 2005).
RAFT Polymerization
The compound's related derivatives have been used in reversible addition-fragmentation chain transfer (RAFT) polymerization. This process is significant in polymer science for creating polymers with specific properties (Zhou et al., 2007).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-5-3-13(9-17(16)24-2)4-6-18(22)20-14-10-19-21(11-14)15-7-8-25-12-15/h3-6,9-11,15H,7-8,12H2,1-2H3,(H,20,22)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUQOQWNNLOEG-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)
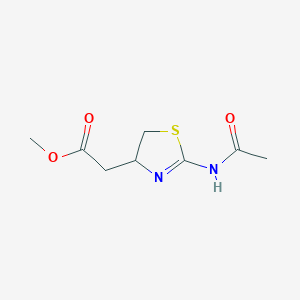
![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

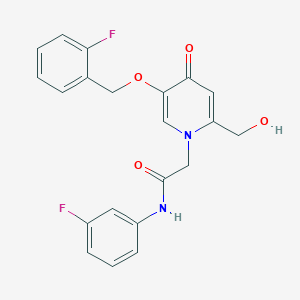
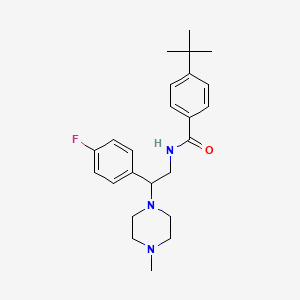
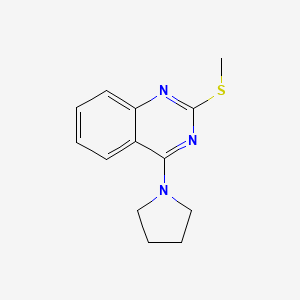
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)
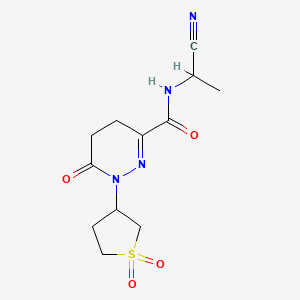
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)